molecular formula C19H19N3O3 B2840953 N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide CAS No. 1421494-84-9

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide

Cat. No. B2840953
CAS RN: 1421494-84-9
M. Wt: 337.379
InChI Key: OGVULONCNDFSDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide, also known as CP-690,550, is a synthetic compound that belongs to the family of Janus kinase (JAK) inhibitors. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Scientific Research Applications

Synthesis and Reactivity

Research into the synthesis and reactivity of compounds structurally related to "N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide" has provided insights into novel synthetic pathways and reactivity profiles. For instance, the synthesis and investigation of compounds involving furan-2-carboxamides and related heterocyclic structures have demonstrated various methodologies for creating complex molecules. These methods include the use of halogen-lithium exchange, directed lithiation, and intramolecular cyclization techniques to generate diverse molecular architectures, such as indolizinone-based compounds, showcasing the versatility of these synthetic approaches in creating structurally intricate molecules with potential applicability in material science and pharmaceuticals (Ruiz, Lete, & Sotomayor, 2006).

Biological Applications

In the realm of biological applications, compounds related to "this compound" have been explored for their potential antimicrobial and antioxidant activities. The synthesis and characterization of furan-3-carboxamides, for example, have shown preliminary in vitro antimicrobial activity against a panel of microorganisms, including yeast, filamentous fungi, bacteria, and algae. These studies highlight the promise of furan-2-carboxamide derivatives in developing new antimicrobial agents, underscoring the relevance of such compounds in addressing global health challenges related to infectious diseases (Zanatta et al., 2007).

Advanced Materials and Sensing

Research into the development of advanced materials and sensors has also benefited from investigations into compounds structurally similar or related to "this compound." For instance, phenoxazine-based fluorescent chemosensors have been synthesized for the dual-channel detection of Cd2+ and CN− ions, demonstrating the utility of such compounds in environmental monitoring and bio-imaging applications. These chemosensors enable discriminative detection of hazardous ions in various media, including live cells and zebrafish larvae, highlighting their potential in environmental science and biological research (Ravichandiran et al., 2020).

properties

IUPAC Name

N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c23-18(17-10-5-11-25-17)20-12-16-14-8-3-4-9-15(14)19(24)22(21-16)13-6-1-2-7-13/h3-5,8-11,13H,1-2,6-7,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVULONCNDFSDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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